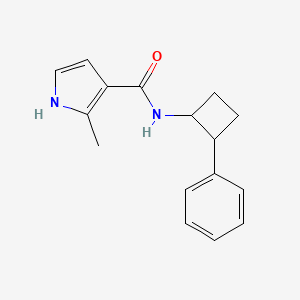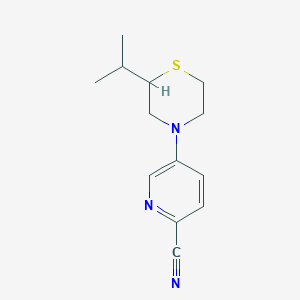![molecular formula C10H15F3N2O B7639492 5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)
5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HPPN and has been synthesized using different methods. The purpose of
作用機序
The mechanism of action of HPPN is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation. HPPN has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. HPPN has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
HPPN has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that HPPN inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of AKT. HPPN has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. In vivo studies have shown that HPPN has low toxicity and is well tolerated in animal models.
実験室実験の利点と制限
HPPN has several advantages for lab experiments, including its high purity and stability. HPPN can be easily synthesized and purified, making it a suitable compound for use in various scientific applications. However, HPPN has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of HPPN. One direction is the development of new synthetic methods for HPPN that improve yield and purity. Another direction is the evaluation of HPPN for its potential applications in drug discovery and development. HPPN may have applications as a lead compound for the development of new anticancer drugs. Additionally, the study of the mechanism of action of HPPN may provide insights into the regulation of cell growth and survival.
合成法
HPPN can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)pyrrolidine with 5-bromopentanenitrile in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)pyrrolidine with 5-chloropentanenitrile in the presence of a palladium catalyst. The yield and purity of HPPN depend on the reaction conditions and the purity of the starting materials.
科学的研究の応用
HPPN has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, HPPN has been evaluated for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. In material science, HPPN has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, HPPN has been used as a chiral auxiliary for the synthesis of optically active compounds.
特性
IUPAC Name |
5-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c11-10(12,13)9(16)4-7-15(8-9)6-3-1-2-5-14/h16H,1-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGIMMGYMFKJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)CCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)
![5-[[2-(Hydroxymethyl)cyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639421.png)
![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)
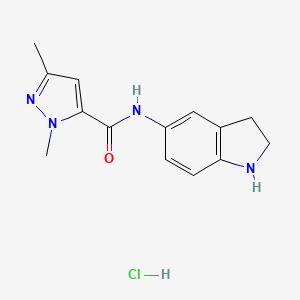
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)
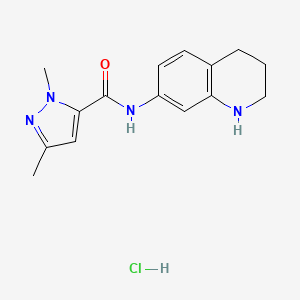
![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)
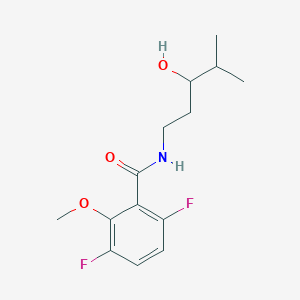
![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)
![5-[[2-(Hydroxymethyl)-2-methylcyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639502.png)
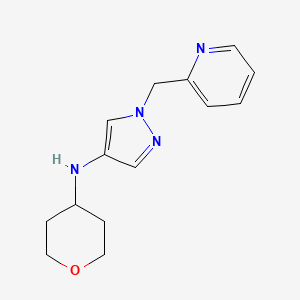
![3-[(2-Methoxypyridin-3-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7639526.png)
